Methyl (2-cyanoethyl)methylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-cyanoethyl)methylcarbamodithioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a methyl group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyanoethyl)methylcarbamodithioate typically involves the reaction of methyl isothiocyanate with 2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-cyanoethyl)methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-cyanoethyl)methylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2-cyanoethyl)methylcarbamodithioate involves its reactivity with nucleophiles. The cyano group and the carbamodithioate moiety can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-cyanoethyl)carbamodithioate
- Ethyl (2-cyanoethyl)methylcarbamodithioate
- Methyl (2-cyanopropyl)methylcarbamodithioate
Uniqueness
Methyl (2-cyanoethyl)methylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various chemical processes.
Properties
CAS No. |
67172-23-0 |
---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
methyl N-(2-cyanoethyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-8(5-3-4-7)6(9)10-2/h3,5H2,1-2H3 |
InChI Key |
PIQKMZLPOKUOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.